cis-resveratrol

Overview

Description

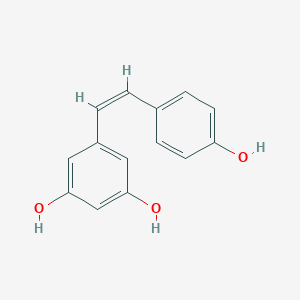

CIS-RESVERATROL: is a naturally occurring phenolic compound, specifically a stilbenoid, which is a type of natural phenol. It is one of the two geometric isomers of resveratrol, the other being trans-resveratrol. This compound is found in various plants, including grapes, berries, and peanuts, and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Cis-resveratrol, also known as (Z)-resveratrol, is a polyphenolic compound that interacts with multiple targets in the body. It has been found to interact with various cellular components, including NF-kappaB , β1-integrin receptors , and intracellular calcium stores . These targets play crucial roles in inflammation, tumor progression, and immune response, respectively .

Mode of Action

This compound exerts its effects by modulating the activity of its targets. For instance, it suppresses the activation of NF-kappaB in cells infected with the herpes simplex virus . It also sensitizes colorectal cancer cells to 5-fluorouracil via β1-integrin receptors, modulating the tumor microenvironment and targeting the β1-integrin/HIF-1α signaling axis . Furthermore, it appears to affect intracellular calcium by modulating sequestration and release of intracellular stores .

Biochemical Pathways

This compound impacts several biochemical pathways. It activates programmed cell death pathways in tumor cells . It also influences glucose metabolism by limiting glucose absorption in the intestines, promoting glycogen formation in the liver, and boosting insulin secretion in pancreatic cells . Moreover, it has been found to activate AMPK, a key regulator of cellular energy homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, it is absorbed by enterocytes and undergoes sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It exhibits anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-aging properties . It selectively exerts cytotoxicity on cancer cells and can attenuate cell metastasis by suppressing the epithelial-to-mesenchymal transition (EMT) plasticity signaling .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the trans-isomer of resveratrol can transform into the cis form when exposed to ultraviolet (UV) light or heat . Moreover, the stability and transport of resveratrol are crucial events for its biological action . Various biophysical parameters, such as solubility, cis-isomerization, and redox reactions, play a role in its stability .

Biochemical Analysis

Biochemical Properties

Cis-resveratrol has been found to interact with human tyrosyl-tRNA synthetase (TyrRS), evoking a unique structural change at the active site to promote its interaction with poly-ADP-ribose polymerase 1 (PARP1), a major determinant of cellular NAD+ -dependent stress response .

Cellular Effects

This compound has been reported to have anti-inflammatory effects .

Molecular Mechanism

This compound induces a unique structural change at the active site of TyrRS to promote its interaction with PARP1 . This interaction contributes to the reported health benefits of this compound through the induction of protective stress response .

Temporal Effects in Laboratory Settings

Recent studies have confirmed the conversion of trans-resveratrol and its metabolites to this compound in the physiological context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-RESVERATROL typically involves the following steps:

Stilbene Synthesis: The initial step involves the synthesis of stilbene, which is the core structure of resveratrol. This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene backbone.

Hydroxylation: The stilbene is then hydroxylated to introduce hydroxyl groups at specific positions on the aromatic rings. This can be done using reagents like hydroxyl radicals or through catalytic processes.

Isomerization: The final step involves the isomerization of trans-resveratrol to this compound.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simple precursors. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

CIS-RESVERATROL undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of dihydroresveratrol. This can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters, ethers, and other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products

Oxidation: Quinones, phenolic acids.

Reduction: Dihydroresveratrol.

Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

CIS-RESVERATROL has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study phenolic reactions and as a precursor for synthesizing other bioactive molecules.

Biology: Investigated for its role in cellular signaling pathways, including its effects on oxidative stress and inflammation.

Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Used in the development of nutraceuticals and functional foods due to its health-promoting properties.

Comparison with Similar Compounds

CIS-RESVERATROL is often compared with its trans-isomer and other similar compounds:

Trans-Resveratrol: While both isomers have similar biological activities, trans-resveratrol is more stable and more commonly studied.

Pterostilbene: A dimethylated derivative of resveratrol with better bioavailability and similar health benefits.

Quercetin: Another polyphenol with strong antioxidant and anti-inflammatory properties but different structural features.

Similar Compounds

- Trans-Resveratrol

- Pterostilbene

- Quercetin

- Fisetin

- Curcumin

This compound stands out due to its unique isomeric form, which can influence its stability and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Cis-resveratrol, a lesser-known isomer of the well-studied trans-resveratrol, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various research findings and case studies.

This compound (cis-RSV) is a polyphenolic compound found in various plants, particularly in grapes. Its chemical structure allows it to interact with numerous biological pathways. This compound exhibits distinct mechanisms compared to its trans counterpart, influencing its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 228.24 g/mol |

| Solubility | Soluble in ethanol |

| Stability | Stable at -20°C for ≥2 years |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediators in human macrophages. A study showed that this compound reduces the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), key players in inflammation pathways. It also decreases reactive oxygen species (ROS) production and modulates inflammasome activity, contributing to its anti-inflammatory profile .

Key Findings:

- Inhibition of Cytokines : this compound reduces interleukin-1β (IL-1β) secretion by inhibiting caspase-1 activation.

- Reduction of ROS : At concentrations ranging from 10 to 100 μM, this compound significantly inhibits both intracellular and extracellular ROS production.

- Gene Expression Modulation : It decreases mRNA levels of inducible nitric oxide synthase (NOS-2) and COX-2 in inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound are crucial for its protective effects against oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals and enhance antioxidant enzyme activity.

Table 2: Antioxidant Activity of this compound

| Concentration (μM) | Effect on ROS Production | Effect on Nitric Oxide Production |

|---|---|---|

| 1 | No significant effect | No significant effect |

| 10 | Significant reduction | Significant reduction |

| 100 | Major reduction | Major reduction |

Anticancer Properties

This compound's anticancer potential has been evaluated across various cancer cell lines. Studies suggest that it exhibits cytotoxic effects, although generally less potent than trans-resveratrol.

Case Study: Comparative Analysis

A comparative study analyzed the antiproliferative effects of cis- and trans-resveratrol on human cancer cells with different p53 statuses. The results indicated that while trans-resveratrol significantly reduced cell viability across multiple cancer types, this compound exhibited lower cytotoxicity but still demonstrated notable effects in certain cell lines.

- HepG2 Cells : this compound reduced viability by approximately 50%.

- Pancreatic Cancer Cells : Reduced viability observed was about 20% .

Neuroprotective Effects

Recent findings suggest that this compound may provide neuroprotection through its interaction with tyrosyl-tRNA synthetase (TyrRS), enhancing DNA repair mechanisms. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Key Insights:

Properties

IUPAC Name |

5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032002 | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61434-67-1 | |

| Record name | cis-Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61434-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 174 °C | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.